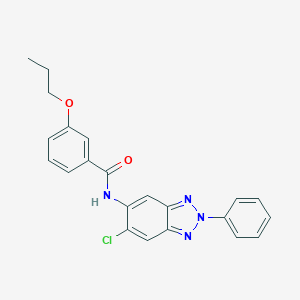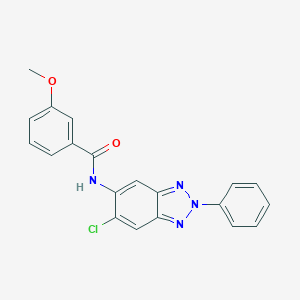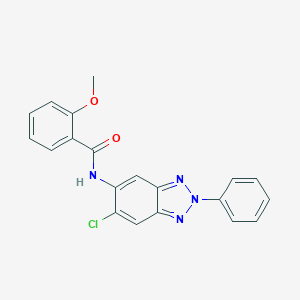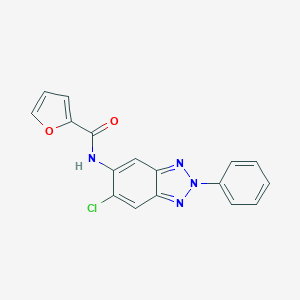![molecular formula C24H23N3O2 B283626 (5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile, commonly known as DMMDA-2, is a chemical compound that belongs to the family of pyridine derivatives. It has been used in scientific research for its potential applications in the field of medicine. The purpose of
Mécanisme D'action
The mechanism of action of DMMDA-2 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMMDA-2 has also been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. Additionally, DMMDA-2 has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have anti-inflammatory effects. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms. However, more research is needed to fully understand the biochemical and physiological effects of DMMDA-2.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in the field of medicine. However, there are also limitations to its use in lab experiments. DMMDA-2 is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the mechanism of action of DMMDA-2 is not fully understood, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMMDA-2. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, more research is needed to fully understand the advantages and limitations of using DMMDA-2 in lab experiments.
Méthodes De Synthèse
DMMDA-2 can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with 2-phenylethylmalononitrile and pyridine-3-carbaldehyde in the presence of a base. The reaction yields a yellow solid that can be purified using recrystallization. The purity of the compound can be confirmed using thin-layer chromatography and spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy.
Applications De Recherche Scientifique
DMMDA-2 has been used in scientific research for its potential applications in the field of medicine. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. DMMDA-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
Propriétés
Formule moléculaire |
C24H23N3O2 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O2/c1-16-9-10-22(17(2)13-16)26-15-21-18(3)20(14-25)23(28)27(24(21)29)12-11-19-7-5-4-6-8-19/h4-10,13,15,26H,11-12H2,1-3H3/b21-15- |
Clé InChI |
FRVLRFBPDRPXJD-QNGOZBTKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N/C=C\2/C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
SMILES |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B283566.png)